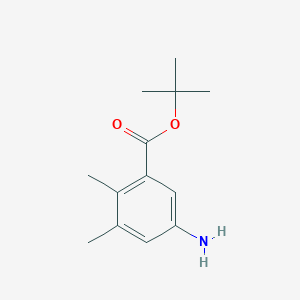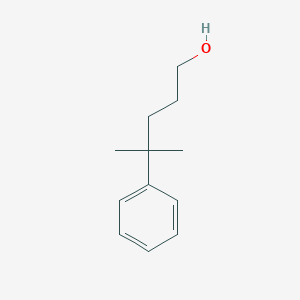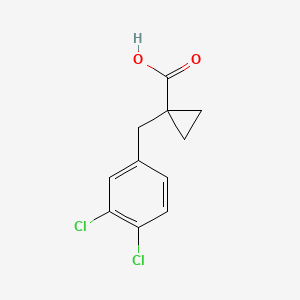
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10Cl2O2 This compound features a cyclopropane ring attached to a carboxylic acid group and a 3,4-dichlorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form a cyclopropane ring.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where a suitable benzyl halide (e.g., 3,4-dichlorobenzyl chloride) reacts with a cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to ensure efficient production.
化学反应分析
Types of Reactions: 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and dichlorobenzyl group can interact with active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- 1-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
- 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxamide
- 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylate
Uniqueness: 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring, a carboxylic acid group, and a dichlorobenzyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C11H10Cl2O2 |
|---|---|
分子量 |
245.10 g/mol |
IUPAC 名称 |
1-[(3,4-dichlorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-2-1-7(5-9(8)13)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI 键 |
VZJNYUUVYUJTRY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


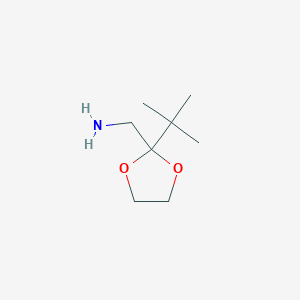
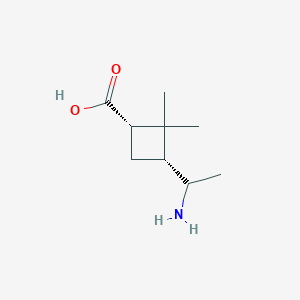
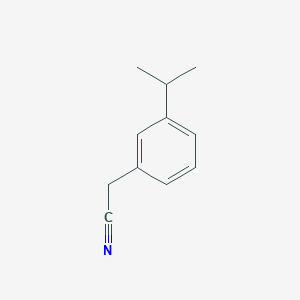
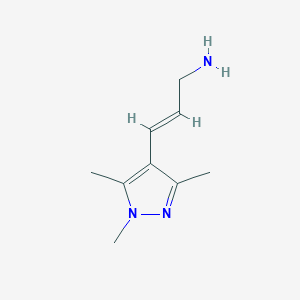
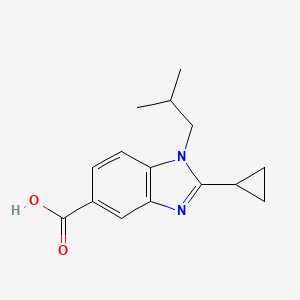
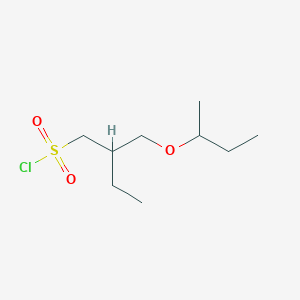
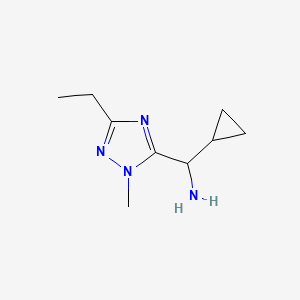
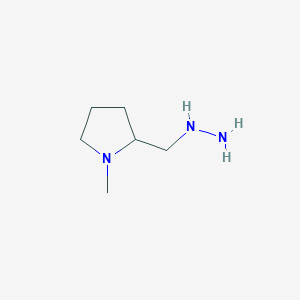
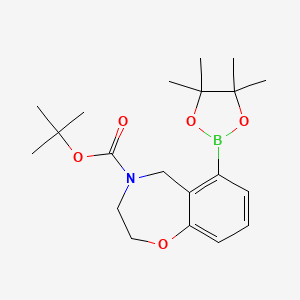
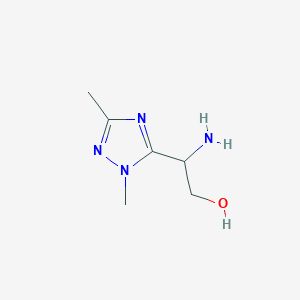
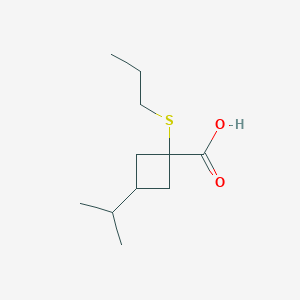
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
